molecular formula C7H16N2O B13901982 (S)-2-Amino-2,3,3-trimethylbutanamide

(S)-2-Amino-2,3,3-trimethylbutanamide

Cat. No.: B13901982
M. Wt: 144.21 g/mol
InChI Key: PAZAAUKLIHJNJP-SSDOTTSWSA-N
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Description

(S)-2-Amino-2,3,3-trimethylbutanamide is an organic compound with a unique structure that includes an amino group and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2,3,3-trimethylbutanamide typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the use of a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.

    Substitution: Common reagents include halides and other nucleophiles, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

(S)-2-Amino-2,3,3-trimethylbutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2,3,3-trimethylbutanamide: The enantiomer of the (S)-form, with different biological activity and properties.

    2-Amino-2-methylbutanamide: A structurally similar compound with a different substitution pattern.

    2-Amino-3,3-dimethylbutanamide: Another similar compound with variations in the alkyl groups attached to the butanamide backbone.

Uniqueness

(S)-2-Amino-2,3,3-trimethylbutanamide is unique due to its specific stereochemistry and the presence of three methyl groups on the butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1

InChI Key

PAZAAUKLIHJNJP-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](C(=O)N)(C(C)(C)C)N

Canonical SMILES

CC(C)(C)C(C)(C(=O)N)N

Origin of Product

United States

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